1-[(10S,13S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone
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Overview
Description
1-[(10S,13S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone is a complex organic compound with a cyclopenta[a]phenanthrene core structure. This compound is characterized by multiple hydroxyl groups and a hydroxyethanone moiety, making it a significant molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(10S,13S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone typically involves multi-step organic synthesisCommon reagents used in these reactions include organometallic reagents, oxidizing agents, and protecting groups to ensure selective functionalization .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[(10S,13S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, nucleophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
1-[(10S,13S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[(10S,13S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Rocuronium bromide: A neuromuscular blocking agent with a similar cyclopenta[a]phenanthrene core.
Prasterone: An endogenous steroid with structural similarities.
Other Steroids: Compounds like testosterone and estradiol share the cyclopenta[a]phenanthrene structure but differ in functional groups and biological activities
Uniqueness: 1-[(10S,13S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone is unique due to its specific functional groups and the combination of hydroxyl and hydroxyethanone moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H34O4 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-[(10S,13S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C21H34O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-17,19,22-24H,3-11H2,1-2H3/t12?,13?,14?,15?,16?,17?,19?,20-,21-/m0/s1 |
InChI Key |
RHQQHZQUAMFINJ-BRBIAYANSA-N |
Isomeric SMILES |
C[C@]12CCC(CC1CCC3C2C(C[C@]4(C3CCC4C(=O)CO)C)O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O)O |
Origin of Product |
United States |
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